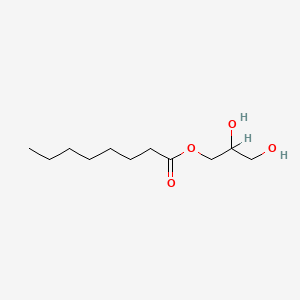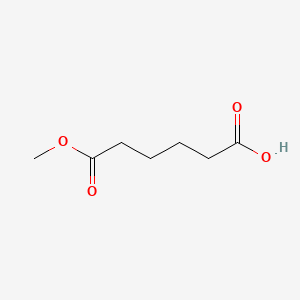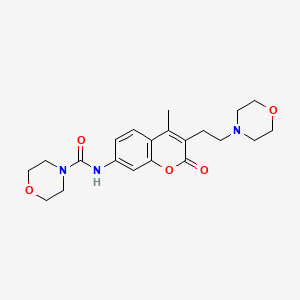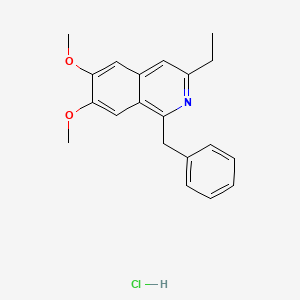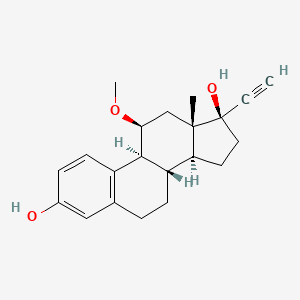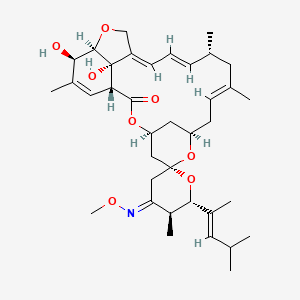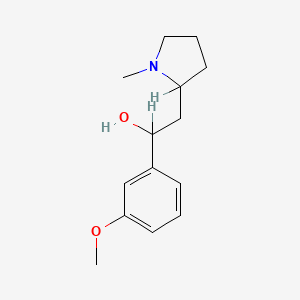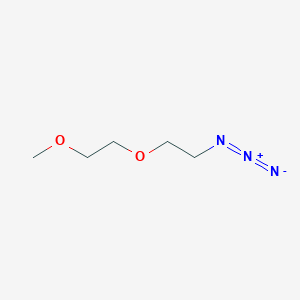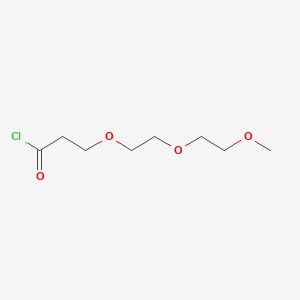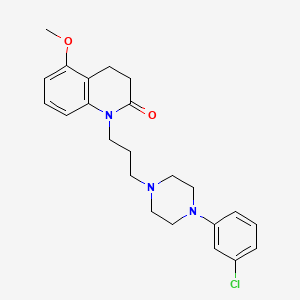
Ornidazole
Overview
Description
Ornidazole is an antibiotic used to treat protozoan infections . It is a synthetic nitroimidazole, commercially obtained from an acid-catalyzed reaction between 2-methyl-5-nitroimidazole and epichlorohydrin . Its antimicrobial spectrum is similar to that of metronidazole .
Synthesis Analysis
This compound is synthesized from 2-methyl-5-nitroimidazole and epichlorohydrin . The synthesis involves an acid-catalyzed reaction . A detailed synthesis process can be found in the literature .Molecular Structure Analysis
The molecular structure of this compound is 1-Chloro-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol . It has a molar mass of 219.63 g/mol .Chemical Reactions Analysis
This compound undergoes a reduction reaction in anaerobic organisms and protozoa, forming toxic intermediates that damage DNA structure . The nitro group in this compound is responsible for its antibacterial property .Physical And Chemical Properties Analysis
This compound has a melting point at approximately 90 °C . It shows its maximum absorbance at 303 nm . More physical and chemical properties can be found in the literature .In Vivo
Ornidazole has been used in a variety of in vivo studies to investigate its efficacy against a range of pathogens. It has been studied in animal models of trichomoniasis, giardiasis, and amebiasis, and has been shown to be effective in treating these infections. This compound has also been used in clinical trials to assess its efficacy in treating human infections.
In Vitro
Ornidazole has also been studied in vitro to assess its efficacy against a range of pathogens. It has been tested against a variety of bacteria and protozoa, including Entamoeba histolytica, Giardia lamblia, and Trichomonas vaginalis. In vitro studies have shown that this compound is effective against these pathogens.
Mechanism of Action
Target of Action
Ornidazole is a nitroimidazole agent primarily used to treat infections caused by protozoa and anaerobic bacteria . The primary targets of this compound are the DNA of these microorganisms .
Mode of Action
This compound works by interfering with the DNA structure of the bacteria and protozoa, preventing them from growing and multiplying . This interference prevents the bacteria from producing their own proteins and from replicating . The nitro group in this compound is responsible for its antibacterial property. The nitro group is converted to a more active amine group, causing destruction of the helical DNA structure .
Biochemical Pathways
This compound is a nitroimidazole derivative with a similar mechanism of action to metronidazole. It is selectively taken up by anaerobic organisms and protozoa, where it undergoes a reduction reaction, forming toxic intermediates that damage DNA structure and inhibit nucleic acid synthesis, leading to cell death .
Pharmacokinetics
This compound is well absorbed orally and is widely distributed in the body . It is metabolized in the liver by conjugation . The drug is excreted in urine (63%) and a small portion is excreted in bile . The elimination half-life of this compound is 12-13 hours .
Result of Action
The result of this compound’s action is the destruction of the bacteria and the clearance of the infection . In addition to its antimicrobial effects, this compound has been shown to have anti-proliferative, anti-angiogenic, and anti-mitotic activities in non-small cell lung cancer cell lines .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the bioavailability of this compound can be affected by the presence of food in the stomach . .
Biological Activity
Ornidazole has been shown to be active against a wide range of bacteria and protozoa. It has been shown to be effective against Entamoeba histolytica, Giardia lamblia, and Trichomonas vaginalis. In addition, this compound has been shown to be active against anaerobic bacteria, including Bacteroides fragilis, Clostridium perfringens, and Peptostreptococcus species.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and protozoa, as well as to inhibit the replication of bacterial and protozoan DNA. In addition, this compound has been shown to have anti-inflammatory and anti-fungal effects.
Advantages and Limitations for Lab Experiments
The use of ornidazole in laboratory experiments offers a number of advantages. It is a broad-spectrum antibiotic that is effective against a wide range of bacteria and protozoa. In addition, it is relatively inexpensive and easy to obtain. However, there are also some limitations to the use of this compound in laboratory experiments. For example, it is not effective against Gram-positive bacteria and has been shown to be toxic to some cell lines.
Future Directions
There are a number of potential future directions for research into ornidazole. These include the development of more effective formulations of this compound, the investigation of its potential use in combination therapies, and the exploration of its efficacy against other types of bacteria and protozoa. In addition, further research into the pharmacokinetics and pharmacodynamics of this compound could provide insights into how it is metabolized and how it exerts its effects. Finally, further research into the safety and efficacy of this compound in clinical trials could help to determine its potential use in the treatment of human infections.
Safety and Hazards
Ornidazole is harmful if swallowed . It is recommended to avoid breathing mist, gas or vapors, and avoid contacting with skin and eye . Use personal protective equipment and ensure adequate ventilation when handling this compound .
For more detailed information, you may want to refer to the relevant papers .
properties
IUPAC Name |
1-chloro-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O3/c1-5-9-3-7(11(13)14)10(5)4-6(12)2-8/h3,6,12H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWKIXLWTCNBKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC(CCl)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045420 | |
| Record name | Ornidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16773-42-5 | |
| Record name | Ornidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16773-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ornidazole [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016773425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ornidazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13026 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ornidazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759295 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ornidazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95075 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ornidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ornidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.099 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ORNIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62XCK0G93T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





